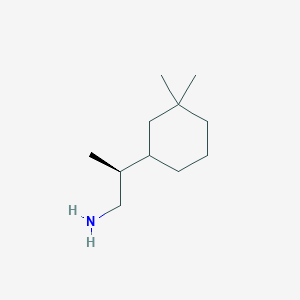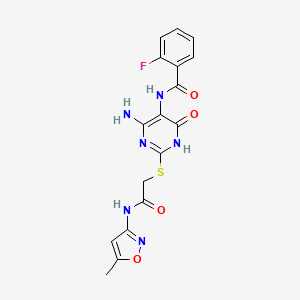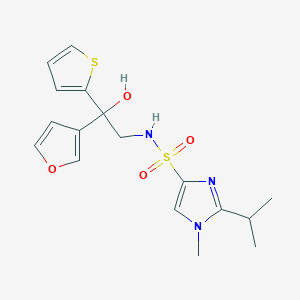
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine that has been widely used in scientific research. This compound has a unique molecular structure that makes it a valuable tool for studying various biological and chemical processes.
作用機序
The mechanism of action of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is not fully understood, but it is believed to act as a modulator of ion channels and receptors. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to interact with the GABA(A) receptor, the NMDA receptor, and the TRPV1 receptor, among others. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the target and concentration. For example, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to enhance the activity of the GABA(A) receptor, leading to increased inhibitory neurotransmission. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been shown to inhibit the activity of the NMDA receptor, leading to decreased excitatory neurotransmission. In addition, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been shown to have analgesic and anti-inflammatory effects, which may be mediated by its interaction with the TRPV1 receptor.
実験室実験の利点と制限
One of the main advantages of using (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine in lab experiments is its unique molecular structure, which allows for the selective targeting of specific biological and chemical processes. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is its potential toxicity, which may limit its use in certain experiments. In addition, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine may have off-target effects, which could complicate data interpretation.
将来の方向性
There are many future directions for research on (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine, including the development of new synthetic methods, the identification of novel biological targets, and the optimization of its pharmacological properties. One potential direction is the use of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine as a tool for studying the role of ion channels and receptors in disease states, such as epilepsy and chronic pain. Another potential direction is the development of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine-based drugs for the treatment of neurological and psychiatric disorders. Overall, (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is a valuable research tool with many potential applications in the fields of chemistry, biology, and medicine.
合成法
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including the reduction of the corresponding ketone, the reductive amination of the corresponding aldehyde, and the reductive coupling of the corresponding nitrile. One of the most common methods for synthesizing (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine is the reductive amination of 3,3-dimethylcyclohexanone using ammonia and sodium borohydride. This method produces a high yield of (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine with excellent purity.
科学的研究の応用
(2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and neuroscience. This compound has been shown to have potent activity against a variety of biological targets, including ion channels, receptors, and enzymes. (2S)-2-(3,3-Dimethylcyclohexyl)propan-1-amine has also been used as a chiral auxiliary in asymmetric synthesis, as a building block for the synthesis of complex natural products, and as a probe for studying protein-ligand interactions.
特性
IUPAC Name |
(2S)-2-(3,3-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-5-4-6-11(2,3)7-10/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBSAMGRBUKUBN-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2850440.png)

![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)
![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)
![6-Methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2850447.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)




